2-(4-Butylphenyl)pyridine
Overview
Description
2-(4-Butylphenyl)pyridine is a useful research compound. Its molecular formula is C15H17N and its molecular weight is 211.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
2-(4-Butylphenyl)pyridine has been used in the synthesis and characterization of sterically encumbered unsymmetrical 9-borafluorene and its pyridine adduct, which has implications in organometallic chemistry (Wehmschulte, Khan, Twamley, & Schiemenz, 2001).
It plays a role in the study of C-H bond activation. Specifically, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a related compound, reacts with K(2)PtCl(4), leading to a cyclometalated complex with a bifurcated agostic interaction, indicating its potential use in catalysis and organometallic synthesis (Crosby, Clarkson, & Rourke, 2009).
Derivatives of this compound have been studied as chemosensors for the detection of volatile organic compounds (VOCs). This research is significant in environmental monitoring and the design of sensory devices (Motorina, Lomova, Mozhzhukhina, & Gruzdev, 2019).
Pyridine derivatives, including those related to this compound, are being explored as corrosion inhibitors for steel in acidic environments, showcasing their potential in industrial applications (Ansari, Quraishi, & Singh, 2015).
Research on the degradation of pyridine in drinking water using dielectric barrier discharge shows the relevance of this compound in water treatment and environmental remediation (Li, Yi, Yi, Zhou, & Wang, 2017).
The compound has also been studied in the context of nickel-catalyzed cycloaddition reactions, further highlighting its role in synthetic chemistry (Ohashi, Takeda, Ikawa, & Ogoshi, 2011).
It is investigated in the context of deracemization of alkyl diarylmethanes, which is important in the synthesis of enantiopure compounds, a key aspect of pharmaceutical research (Prat, Dupas, Duflos, Quéguiner, Bourguignon, & Levacher, 2001).
The compound is explored in the synthesis and characterization of new rhenium(I) complexes, contributing to the field of coordination chemistry (Salassa, Garino, Albertino, Volpi, Nervi, Gobetto, & Hardcastle, 2008).
Properties
IUPAC Name |
2-(4-butylphenyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-2-3-6-13-8-10-14(11-9-13)15-7-4-5-12-16-15/h4-5,7-12H,2-3,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLWPUMWHYNPFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10609644 | |
Record name | 2-(4-Butylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334988-37-3 | |
Record name | 2-(4-Butylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10609644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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